molecular formula C22H18ClFN2O3S B3966104 ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE

ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B3966104
M. Wt: 444.9 g/mol
InChI Key: XIODGRVNNHNXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl mercaptan with ethyl 2-cyano-3-(2-fluorophenyl)acrylate in the presence of a base such as sodium hydride. This is followed by cyclization using a suitable cyclizing agent to form the tetrahydropyridine ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The cyano group and the fluorophenyl ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE
  • 3-AMINO-5-(4-CHLOROPHENYL)-4-IMINO-7-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-PYRANO

Uniqueness

ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is unique due to the presence of both a cyano group and a fluorophenyl ring, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c1-2-29-22(28)19-18(15-5-3-4-6-17(15)24)16(11-25)21(26-20(19)27)30-12-13-7-9-14(23)10-8-13/h3-10,18-19H,2,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIODGRVNNHNXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE

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